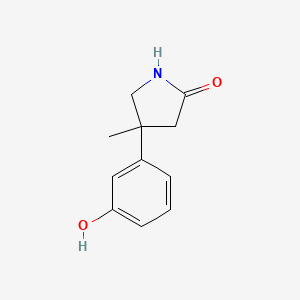
4-(3-Hydroxyphenyl)-4-methylpyrrolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-Hydroxyphenyl)-4-methylpyrrolidin-2-one is an organic compound that features a pyrrolidinone ring substituted with a hydroxyphenyl group and a methyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Hydroxyphenyl)-4-methylpyrrolidin-2-one can be achieved through several synthetic routes. One common method involves the reaction of 3-hydroxybenzaldehyde with 4-methylpyrrolidin-2-one in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, such as room temperature, and may require a solvent like ethanol or methanol to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions to maximize yield and minimize by-products. Catalysts and solvents used in industrial settings are chosen for their efficiency and cost-effectiveness.
化学反応の分析
Types of Reactions
4-(3-Hydroxyphenyl)-4-methylpyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to form a hydroxyl group.
Substitution: The hydroxyphenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Formation of 4-(3-oxophenyl)-4-methylpyrrolidin-2-one.
Reduction: Formation of 4-(3-hydroxyphenyl)-4-methylpyrrolidin-2-ol.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
科学的研究の応用
4-(3-Hydroxyphenyl)-4-methylpyrrolidin-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of 4-(3-Hydroxyphenyl)-4-methylpyrrolidin-2-one involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The hydroxyphenyl group can form hydrogen bonds with amino acid residues in the enzyme, stabilizing the inhibitor-enzyme complex.
類似化合物との比較
Similar Compounds
4-(3-Hydroxyphenyl)pyrrolidin-2-one: Lacks the methyl group, which may affect its binding affinity and specificity.
4-(4-Hydroxyphenyl)-4-methylpyrrolidin-2-one: The hydroxy group is in a different position, potentially altering its reactivity and biological activity.
4-(3-Methoxyphenyl)-4-methylpyrrolidin-2-one: The hydroxy group is replaced by a methoxy group, which can influence its chemical properties and interactions.
Uniqueness
4-(3-Hydroxyphenyl)-4-methylpyrrolidin-2-one is unique due to the specific positioning of its functional groups, which can confer distinct chemical reactivity and biological activity. The presence of both the hydroxyphenyl and methyl groups allows for a range of chemical modifications and interactions that are not possible with similar compounds lacking these features.
特性
分子式 |
C11H13NO2 |
|---|---|
分子量 |
191.23 g/mol |
IUPAC名 |
4-(3-hydroxyphenyl)-4-methylpyrrolidin-2-one |
InChI |
InChI=1S/C11H13NO2/c1-11(6-10(14)12-7-11)8-3-2-4-9(13)5-8/h2-5,13H,6-7H2,1H3,(H,12,14) |
InChIキー |
VRHCCCLEPYUIKG-UHFFFAOYSA-N |
正規SMILES |
CC1(CC(=O)NC1)C2=CC(=CC=C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-Methyl-5,8-diazaspiro[3.5]nonane-6,9-dione](/img/structure/B14870691.png)
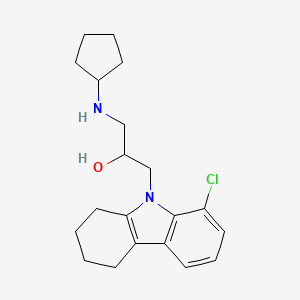

![(9s,10s)-13-(4H-1,2,4-triazol-4-yl)-10,11-dihydro-9H-9,10-[3,4]epipyrroloanthracene-12,14(13H,15H)-dione](/img/structure/B14870723.png)

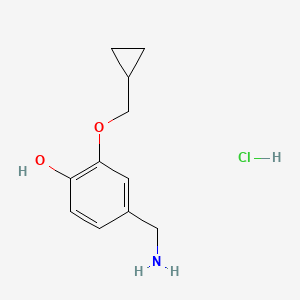
![N6-ethyl-N4-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B14870745.png)


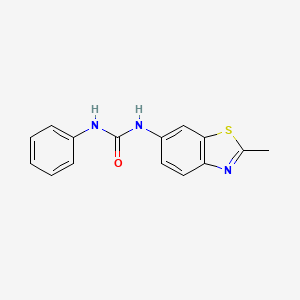

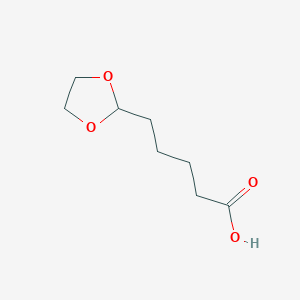

![1-(3-(dimethylamino)propyl)-5-(4-fluorophenyl)-3-hydroxy-4-(2-methylimidazo[1,2-a]pyridine-3-carbonyl)-1H-pyrrol-2(5H)-one](/img/structure/B14870790.png)
